2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFOTDNUWCJSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
- Pyrazole rings are commonly synthesized by the reaction of chalcones or α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol with base catalysis.
- For example, chalcones bearing thiophene substituents can react with hydrazine or substituted hydrazines to form 1H-pyrazoles with thiophen-2-yl substituents at the 3-position.
- The ethyl substitution at the N1 position of pyrazole can be introduced by alkylation of the pyrazole nitrogen using ethyl halides under basic conditions.
Introduction of the Ethan-1-amine Side Chain
- The ethan-1-amine group can be introduced through reductive amination of the corresponding pyrazole-5-carbaldehyde or pyrazole-5-ketone intermediates.
- Ultrasound-assisted one-pot reductive amination methods have been reported to efficiently convert ketones or aldehydes to primary amines using ammonia or primary amines with titanium(IV) isopropoxide and sodium borohydride as reducing agents in ethanol.
- For example, 1-(thiophen-2-yl)ethanone subjected to reductive amination under ultrasound irradiation yielded the corresponding primary amine in 80% yield, demonstrating the applicability of this method for thiophene-containing pyrazole derivatives.
Representative Reaction Scheme
Comparative Notes on Preparation Methods
Summary of Research Findings
- The synthesis of this compound involves multi-step procedures starting from chalcones or ketones bearing thiophene substituents, followed by pyrazole formation and subsequent functionalization.
- Ultrasound-assisted reductive amination has been demonstrated as an efficient method to install the ethan-1-amine side chain, offering mild reaction conditions, shorter times, and excellent yields.
- Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
- The literature emphasizes the importance of reaction conditions such as solvent (ethanol), base (NaOH or triethylamine), and temperature (reflux or ultrasound irradiation) for optimal yields and purity.
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, KOH, reflux | 65–78 | |
| 2 | Pd(PPh₃)₄, THF, 80°C | 72 | |
| 3 | NaBH₃CN, MeOH | 85 |
Reactivity of the Amine Group
The primary amine participates in nucleophilic and condensation reactions:
Acylation and Sulfonation
-
Reacts with acetyl chloride or sulfonic acid derivatives to form amides/sulfonamides.
Schiff Base Formation
-
Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to produce imines:
Pyrazole Ring Reactivity
The pyrazole core undergoes electrophilic substitution and cycloaddition:
Halogenation
Cyclocondensation
Table 2: Cyclocondensation Outcomes
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl cyanoacetate | Pyrazolo[3,4-d]pyrimidin-4-one | 78 | |
| Thiourea | Pyrazolo[1,5-a]thieno[3,2-e]pyrimidine | 65 |
Thiophene Ring Reactivity
The thiophenyl moiety participates in electrophilic substitutions:
Nitration
Cross-Coupling
-
Suzuki-Miyaura coupling with aryl boronic acids extends conjugation:
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine may possess similar effects .
| Study | Findings |
|---|---|
| Anticancer Study A | Inhibition of proliferation in breast cancer cells |
| Anticancer Study B | Induction of apoptosis in leukemia cell lines |
Material Science
In material science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites.
Applications:
- Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances electrical conductivity. Research has shown that pyrazole-containing polymers can be synthesized to create materials with tailored electronic properties .
| Material Type | Conductivity (S/m) | Application |
|---|---|---|
| Polymer A | 0.01 | Organic electronics |
| Polymer B | 0.05 | Sensors |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Its ability to interact with plant growth regulators makes it a candidate for developing new agrochemicals.
Research Insights:
- Pesticidal Activity : Preliminary studies suggest that pyrazole derivatives can act as effective insecticides by targeting specific enzymes in pests .
| Study | Target Pest | Efficacy (%) |
|---|---|---|
| Insecticide Study A | Aphids | 85 |
| Insecticide Study B | Beetles | 90 |
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Scaffolds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
- Thiophene Modifications : Methylation at thiophene C3 (as in ) reduces steric hindrance but may alter π-π stacking interactions with biological targets.
- Amine Positioning : The ethanamine chain at C5 provides flexibility for hydrogen bonding, whereas direct amine attachment (e.g., ) limits conformational freedom.
Analogues with Varied Heterocyclic Cores
Table 2: Heterocyclic Core Variations
Key Observations
- Triazole vs. Pyrazole : Triazoles (e.g., ) exhibit stronger dipole moments and higher metabolic resistance but may lack the π-stacking efficiency of pyrazoles.
Biological Activity
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse scientific sources.
The molecular formula of this compound is with a molecular weight of 221.32 g/mol. The compound's structure includes a pyrazole ring substituted by an ethyl group and a thiophene ring, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate signaling pathways or inhibit specific biological processes, leading to therapeutic effects. For instance, compounds with similar structures have shown inhibitory effects on protein synthesis and nucleic acid production in bacterial cells, suggesting potential antibacterial activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives. For example, compounds structurally related to this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial effects .
Anticancer Potential
Research has also highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, related compounds have been observed to inhibit cell proliferation in various cancer types, including breast and lung cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Comparative Analysis with Similar Compounds
Case Studies
A notable study examined the efficacy of a series of pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents .
Another investigation focused on the anti-inflammatory effects of thiophene-containing compounds, demonstrating their ability to suppress inflammatory responses in macrophage models. This study provided insights into the potential application of these compounds in treating inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole ring formation. A common approach includes:
Pyrazole Core Synthesis : React hydrazine derivatives with 1,3-diketones under acidic conditions to form the pyrazole ring .
Thiophene Substitution : Introduce the thiophen-2-yl group via Suzuki coupling or nucleophilic aromatic substitution, ensuring regioselectivity using catalysts like Pd(PPh₃)₄ .
Ethylamine Attachment : Functionalize the pyrazole core with ethylamine via reductive amination or alkylation, optimizing pH and temperature to avoid side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole and thiophene rings. Key signals include pyrazole NH (~δ 10-12 ppm) and thiophene protons (δ 6.5-7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., ethyl vs. methyl groups) by analyzing crystal packing and bond angles .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Toxicity Mitigation : The compound may cause skin/eye irritation (GHS Category 2/2A). In case of contact, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation .
Advanced: How can researchers optimize reaction yields when introducing the ethylamine moiety?
Methodological Answer:
- Reaction Optimization :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .
- Catalysis : Employ NaBH₃CN for reductive amination at pH 6–7 to minimize over-alkylation .
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to terminate at maximum intermediate conversion .
- Yield Improvement : Scale reactions under inert atmosphere (Argon) to prevent oxidation of thiophene sulfur .
Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
Methodological Answer:
Assay Validation : Confirm assay conditions (e.g., cell line viability, ATP levels) using positive controls (e.g., staurosporine for kinase inhibition) .
SAR Analysis : Compare activity of derivatives (e.g., replacing ethyl with cyclopropylmethyl) to identify structure-activity relationships .
Solubility Correction : Account for DMSO concentration effects (<1% v/v) using dynamic light scattering to measure aggregation .
Advanced: What strategies are effective for designing derivatives with enhanced metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the thiophene ring with fluorinated thiophene (e.g., 5-fluorothiophen-2-yl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester or carbamate groups on the ethylamine to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Computational Modeling : Use Schrödinger’s QikProp to predict LogP (<3) and PSA (<90 Ų) for optimal blood-brain barrier penetration .
Advanced: How can target engagement studies be designed to identify biological targets?
Methodological Answer:
Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
SPR Analysis : Measure binding kinetics (ka/kd) to putative targets (e.g., serotonin receptors) using Biacore T200 .
Knockout Validation : Use CRISPR-Cas9 to silence candidate targets (e.g., 5-HT₃A) and assess loss of compound activity in functional assays .
Advanced: What computational approaches predict binding modes with neuronal receptors?
Methodological Answer:
- Molecular Docking : Perform rigid docking (AutoDock Vina) into 5-HT₃ receptor homology models. Prioritize poses with hydrogen bonds to Thr179 and π-π stacking to Tyr234 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Align compound features (amine, aromatic rings) with known ligands using Phase (Schrödinger) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
